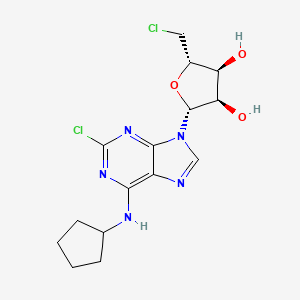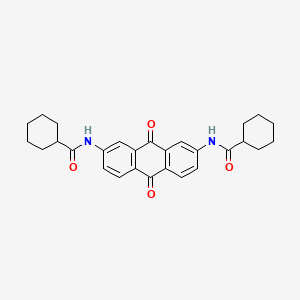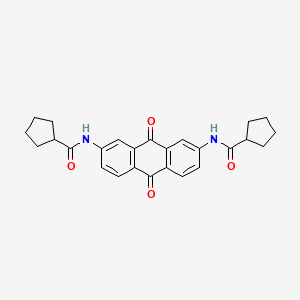![molecular formula C7H4O5P- B10841437 2-[(Dioxidophosphino)oxy]benzoate](/img/structure/B10841437.png)
2-[(Dioxidophosphino)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dioxidophosphoranyl)oxy]benzoat ist eine organische Verbindung mit der Summenformel C₇H₅O₅P.
Vorbereitungsmethoden
Die Synthese von 2-[(Dioxidophosphoranyl)oxy]benzoat beinhaltet typischerweise die Reaktion von Benzoesäurederivaten mit Phosphorylchlorid (POCl₃) unter kontrollierten Bedingungen. Die Reaktion wird unter einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
2-[(Dioxidophosphoranyl)oxy]benzoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Produkte mit höherem Oxidationszustand zu bilden.
Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine ihrer funktionellen Gruppen durch eine andere Gruppe ersetzt wird. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat (KMnO₄) und Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄).
Wissenschaftliche Forschungsanwendungen
2-[(Dioxidophosphoranyl)oxy]benzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit verschiedenen Biomolekülen untersucht.
Medizin: Es wird derzeit erforscht, ob es potenzielle therapeutische Anwendungen hat, einschließlich seiner Verwendung als antimikrobielles Mittel.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-[(Dioxidophosphoranyl)oxy]benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, indem es an ihre aktiven Zentren bindet. Diese Wechselwirkung kann normale zelluläre Prozesse stören, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Zielorganismus ab .
Wirkmechanismus
The mechanism of action of 2-[(Dioxidophosphoranyl)oxy]benzoate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific application and target organism .
Vergleich Mit ähnlichen Verbindungen
2-[(Dioxidophosphoranyl)oxy]benzoat ist im Vergleich zu anderen Benzoesäurederivaten einzigartig, da es die Dioxidophosphoranylgruppe enthält. Ähnliche Verbindungen umfassen:
Benzoesäure: Eine einfache aromatische Carbonsäure mit verschiedenen Anwendungen in der Lebensmittelkonservierung und Medizin.
Salicylsäure: Ein Benzoesäurederivat mit einer Hydroxylgruppe, das häufig in Hautpflegeprodukten verwendet wird.
Phosphinatooxybenzoat: Ein weiteres Derivat mit ähnlichen funktionellen Gruppen, aber unterschiedlichen chemischen Eigenschaften.
Eigenschaften
Molekularformel |
C7H4O5P- |
|---|---|
Molekulargewicht |
199.08 g/mol |
InChI |
InChI=1S/C7H5O5P/c8-7(9)5-3-1-2-4-6(5)12-13(10)11/h1-4H,(H,8,9)/p-1 |
InChI-Schlüssel |
CEHNRTFNHMGQGW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])OP(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)
![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
![2,7-Bis[2-(propylamino)acetamido]anthraquinone](/img/structure/B10841407.png)
![2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
![2,7-Bis[3-(piperazino)propionamido]anthraquinone](/img/structure/B10841418.png)
